molecular formula C9H9BrO2 B8395125 3-(Allyloxy)-4-bromophenol

3-(Allyloxy)-4-bromophenol

Cat. No. B8395125
M. Wt: 229.07 g/mol
InChI Key: BCNRBMXLRDRCIT-UHFFFAOYSA-N
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Patent
US06583180B2

Procedure details

Potassium Hydroxide (11.2 g, 200 mmoles) was added to a solution of the product from Example 63A (3.5 g, 9.14 mmoles) in EtOH (180 mL) and H2O (180 mL). The reaction was heated to 90° C. for 2 hours, cooled to room temperature, and concentrated under reduced pressure. The residue was purified by flash chromatography on a prepacked Biotage colum (hexane to 4:1 hexane:ethyl acetate) on silica gel to provide the title compound (1.76 g, 84%).
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
product
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[OH-].[K+].CC1C=CC(S([O:13][C:14]2[CH:19]=[CH:18][C:17]([Br:20])=[C:16]([O:21][CH2:22][CH:23]=[CH2:24])[CH:15]=2)(=O)=O)=CC=1>CCO.O>[CH2:22]([O:21][C:16]1[CH:15]=[C:14]([OH:13])[CH:19]=[CH:18][C:17]=1[Br:20])[CH:23]=[CH2:24] |f:0.1|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
product
Quantity
3.5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OC1=CC(=C(C=C1)Br)OCC=C
Name
Quantity
180 mL
Type
solvent
Smiles
CCO
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on a prepacked Biotage colum (hexane to 4:1 hexane:ethyl acetate) on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC=1C=C(C=CC1Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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